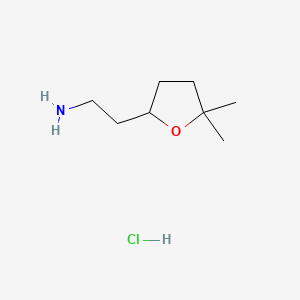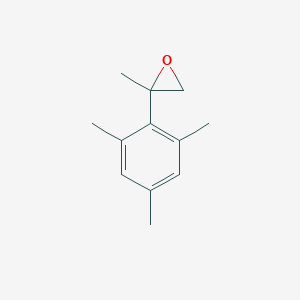
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 5-methylisoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of appropriate precursors such as 3-methyl-2-butanone and hydroxylamine hydrochloride under acidic conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with a suitable electrophile.
Methanamine Attachment: The final step involves the attachment of the methanamine group to the cyclopentyl ring, which can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the isoxazole ring or the methanamine group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Reduced derivatives of the isoxazole ring or methanamine group.
Substitution Products: Compounds with substituted nucleophiles at the methanamine position.
Applications De Recherche Scientifique
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1-(5-Methylisoxazol-3-yl)cyclohexyl)methanamine: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanamine: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness: (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine is unique due to its specific combination of the cyclopentyl group and the 5-methylisoxazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
[1-(5-methyl-1,2-oxazol-3-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C10H16N2O/c1-8-6-9(12-13-8)10(7-11)4-2-3-5-10/h6H,2-5,7,11H2,1H3 |
Clé InChI |
LSMYRAPWUJODLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C2(CCCC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



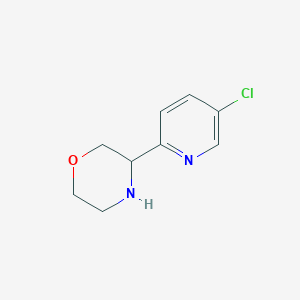

![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)



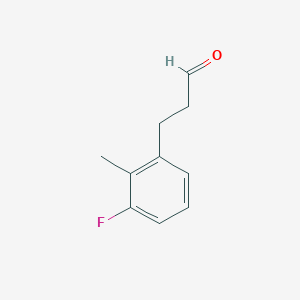
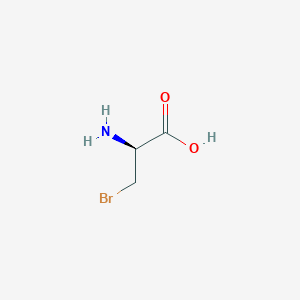
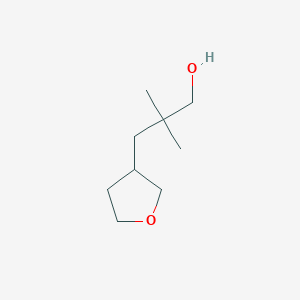
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
